1,13-Tetradecadiene

Description

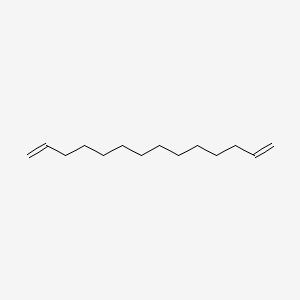

Structure

3D Structure

Properties

IUPAC Name |

tetradeca-1,13-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4H,1-2,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRSTLBCBDIKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176373 | |

| Record name | Tetradeca-1,13-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21964-49-8 | |

| Record name | 1,13-Tetradecadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21964-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradeca-1,13-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradeca-1,13-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradeca-1,13-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,13-Tetradecadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,13-tetradecadiene (CAS No: 21964-49-8). The information is curated for researchers, scientists, and professionals in drug development who may utilize this long-chain diene as a synthetic intermediate or building block. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Core Physicochemical Properties

This compound is a long-chain hydrocarbon featuring two terminal double bonds. This structure provides reactive sites for further chemical modifications, making it a valuable intermediate in organic synthesis. Its physical and chemical characteristics are summarized below.

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | Tetradeca-1,13-diene | [1] |

| Molecular Formula | C₁₄H₂₆ | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 194.36 g/mol | [1][2][3][4][5][6][7][8][10] |

| Appearance | Liquid, Colorless to Light Yellow | [5][6][9][11] |

| CAS Number | 21964-49-8 | [1][4][5][6][7][8][9][10][11][12][13] |

Physical and Thermodynamic Properties

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 131 °C | at 17 mmHg (22.7 hPa) | [5][8][10][11][12] |

| 58-60 °C | at 0.1 mmHg (0.13 hPa) | [2] | |

| Density | 0.849 g/mL | at 25 °C | [3][5][8][10][11][12] |

| Refractive Index (n_D) | 1.443 | at 20 °C | [3][8][10][11][12] |

| Flash Point | 103 °C (217.4 °F) | Closed Cup | [5][10] |

| Solubility | 0.01594 mg/L (estimated) | in Water at 25 °C |

Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 194 | [4][14] |

| NMR Spectroscopy | ¹H and ¹³C NMR data available | [1] |

| Infrared (IR) Spectroscopy | Data available from NIST | [4] |

| Gas Chromatography (GC) | Kovats Retention Index: 1373, 1385 (Standard non-polar column) | [1] |

Synthesis and Characterization Workflow

The synthesis, purification, and subsequent characterization of this compound follow a standard logical progression in organic chemistry. This workflow ensures the desired product is obtained with high purity and its identity is confirmed.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physical properties.

Representative Synthesis: Grignard Coupling

A plausible and effective method for synthesizing this compound is the Grignard coupling reaction. This protocol is a representative example based on established procedures for forming C-C bonds with Grignard reagents.[15]

Objective: To synthesize this compound via the coupling of an ω-haloalkene Grignard reagent with an allyl halide. An alternative, conceptually similar approach involves coupling an allyl Grignard reagent with a long-chain ω-haloalkene.

Materials:

-

10-Bromodecene

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine (crystal for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.1 equivalents) to the flask.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 10-bromodecene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 10-bromodecene solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining 10-bromodecene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Isolation:

-

Cool the reaction mixture again to 0 °C.

-

Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purification: Vacuum Fractional Distillation

Due to its relatively high boiling point, this compound should be purified by vacuum fractional distillation to prevent decomposition.[1][8][9][16]

Objective: To separate the desired this compound from unreacted starting materials and high-boiling side products.

Procedure:

-

Set up a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-adapter, and a collection flask.

-

Place the crude product in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump and a pressure gauge.

-

Gradually reduce the pressure to the desired level (e.g., 0.1-17 mmHg).

-

Begin heating the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 58-60 °C at 0.1 mmHg).[2]

-

Monitor the temperature at the still head; a stable temperature reading during distillation indicates a pure fraction.

Characterization and Property Measurement

The density of liquid samples can be accurately determined using a pycnometer.[2][12][17]

Procedure:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with the purified this compound, ensuring no air bubbles are trapped.

-

Place the pycnometer in a constant temperature bath (e.g., 25.0 °C) until thermal equilibrium is reached.

-

Adjust the liquid level to the pycnometer's calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.[4][5][6][11][15]

Procedure:

-

Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature (e.g., 20.0 °C).

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Open the prisms and clean them with a soft tissue and an appropriate solvent (e.g., acetone or ethanol).

-

Apply a few drops of the purified this compound onto the surface of the measuring prism.

-

Close the prisms gently.

-

Look through the eyepiece and adjust the control knob until the light and dark fields are separated by a sharp line.

-

Use the compensator dial to eliminate any color fringes at the borderline.

-

Align the borderline exactly with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

GC-MS is used to assess the purity of the sample and confirm its molecular weight.

Procedure:

-

Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., hexane or dichloromethane).

-

Instrumentation: Use a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Injection Mode: Split (e.g., 50:1)

-

-

MS Conditions (Representative):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

Analysis: Inject the sample and analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion (m/z 194) and characteristic fragmentation patterns.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on an NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Obtain a standard proton spectrum.

-

Expected Signals:

-

Multiplets around 5.8 ppm (–CH=CH₂)

-

Multiplets around 4.9-5.0 ppm (=CH₂)

-

Multiplet around 2.0 ppm (allylic protons, –CH₂–CH=CH₂)

-

A large, broad signal around 1.2-1.4 ppm (methylene chain, –(CH₂)₈–)

-

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled carbon spectrum.

-

Expected Signals:

-

Signals in the olefinic region (~114 ppm and ~139 ppm for the terminal double bonds).

-

Multiple signals in the aliphatic region (~29-34 ppm) for the different methylene carbons in the chain.

-

-

-

Analysis: Integrate the proton signals to confirm the ratio of different types of protons and compare the chemical shifts in both ¹H and ¹³C spectra to expected values for the proposed structure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. Efficient Preparation of Terminal Conjugated Dienes by Coupling of Dienol Phosphates with Grignard Reagents under Iron Catalysis [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0734364A1 - Preparation of alpha, omega-diene oligomers and derivatives thereof - Google Patents [patents.google.com]

- 7. This compound - [sigmaaldrich.com]

- 8. This compound | CAS: 21964-49-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. Page loading... [guidechem.com]

- 10. 1,13-テトラデカジエン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-Dodecene,12-broMo- synthesis - chemicalbook [chemicalbook.com]

- 12. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Sciencemadness Discussion Board - Synthesis of 12-Bromo-1-dodecanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Efficient preparation of terminal conjugated dienes by coupling of dienol phosphates with grignard reagents under iron catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,13-Tetradecadiene (CAS: 21964-49-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,13-tetradecadiene (CAS: 21964-49-8), a long-chain, non-conjugated diene. It details the physicochemical properties, spectroscopic data, and synthesis and purification methodologies. While direct biological activity and involvement in specific signaling pathways for this compound are not extensively documented, this guide explores the known biological roles of structurally related long-chain dienes to provide a context for its potential applications in chemical biology and as a synthetic building block in drug discovery.

Chemical and Physical Properties

This compound is a linear hydrocarbon featuring two terminal double bonds. Its structure and lack of conjugation influence its physical and chemical behavior. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 21964-49-8 | [1][2][3] |

| Molecular Formula | C₁₄H₂₆ | [1][2][3] |

| Molecular Weight | 194.36 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 131 °C at 17 mmHg | [5] |

| Density | 0.849 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.443 | [5] |

| Flash Point | 103 °C (closed cup) | [5] |

| Solubility | Insoluble in water | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound is available through public databases such as the NIST WebBook.

-

Infrared (IR) Spectroscopy: The IR spectrum, also available on the NIST WebBook, will exhibit characteristic peaks for C-H stretching and bending vibrations of alkanes and alkenes, as well as C=C stretching of the terminal double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available on PubChem, providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Two common approaches are Grignard coupling reactions and olefin metathesis.

Synthesis via Grignard Coupling

A plausible and adaptable method for the synthesis of this compound involves a Grignard coupling reaction. This can be conceptualized as the reaction of two equivalents of an allyl Grignard reagent with a long-chain dihalide, or the coupling of two omega-haloalkene Grignard reagents. A more practical approach, adapted from the synthesis of similar long-chain alkenols, would involve the coupling of a Grignard reagent derived from a long-chain α,ω-dihaloalkane with an appropriate vinylating agent.

This protocol is an adaptation and requires optimization for the specific synthesis of this compound.

Materials:

-

1,10-Dibromodecane

-

Magnesium turnings

-

Vinyl bromide (or allyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (for activation)

-

Hydrochloric acid (for quenching)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (2.2 equivalents). Add a crystal of iodine. A solution of 1,10-dibromodecane (1 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the formation of the bis-Grignard reagent.

-

Coupling Reaction: The solution of the bis-Grignard reagent is cooled to 0°C. A solution of vinyl bromide (2.2 equivalents) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Synthesis via Olefin Metathesis

Acyclic Diene Metathesis (ADMET) of a suitable shorter-chain diene in the presence of a Grubbs catalyst could potentially be used, though this is more commonly employed for polymerization. A more direct route would be the cross-metathesis of two molecules of 1-octene, although this would yield a mixture of products. A more controlled approach would involve the cross-metathesis of 1,9-decadiene with ethylene.

Materials:

-

1,9-Decadiene

-

Grubbs' second-generation catalyst

-

Anhydrous dichloromethane or toluene

-

Ethylene gas

Procedure:

-

In a reaction vessel equipped for gas handling, dissolve 1,9-decadiene in anhydrous, degassed solvent.

-

Add the Grubbs catalyst (typically 0.1-1 mol%).

-

Bubble ethylene gas through the solution while stirring at room temperature.

-

Monitor the reaction by GC-MS.

-

Upon completion, quench the reaction by adding ethyl vinyl ether.

-

Purify the product as described below.

References

An In-depth Technical Guide to 1,13-Tetradecadiene: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,13-Tetradecadiene is a linear alpha,omega-diolefin with significant potential as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications, with a particular focus on its utility in the synthesis of complex molecules, including biologically active compounds. While direct applications in drug development are still emerging, its role as a precursor to bioactive molecules makes it a compound of interest for medicinal chemists and researchers in the life sciences.

Molecular and Physicochemical Properties

This compound, with the chemical formula C14H26, is a long-chain hydrocarbon featuring two terminal double bonds.[1] Its molecular structure imparts specific chemical reactivity, making it a valuable intermediate in various chemical transformations.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H26 | [2][3][4][5][6][7] |

| Molecular Weight | 194.36 g/mol | [2][7] |

| CAS Number | 21964-49-8 | [2][3][4][5][6][7] |

| Density | 0.849 g/mL at 25 °C | [8] |

| Boiling Point | 131 °C at 17 mmHg | [8] |

| Refractive Index | n20/D 1.443 | [8] |

| InChI Key | XMRSTLBCBDIKFI-UHFFFAOYSA-N | [3][4][5][6][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of method often depends on the desired purity, scale, and available starting materials.

Grignard Reagent-Based Synthesis

A common and versatile method for the formation of the this compound carbon skeleton involves the use of Grignard reagents.[9] This approach allows for the coupling of smaller carbon fragments to construct the 14-carbon chain.

Experimental Protocol: Grignard Coupling

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate haloalkene (e.g., 1-bromo-10-undecene) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating and maintained under an inert atmosphere.

-

Coupling Reaction: To the freshly prepared Grignard reagent, a solution of an appropriate electrophile (e.g., allyl bromide) in anhydrous diethyl ether is added slowly at a controlled temperature, often 0 °C.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[9]

Dehydrohalogenation

Dehydrohalogenation involves the elimination of a hydrogen halide from a dihalogenated alkane to form the corresponding alkene. For the synthesis of this compound, a 1,14-dihalotetradecane would be a suitable precursor.

Experimental Protocol: Dehydrohalogenation

-

Reaction Setup: A solution of 1,14-dihalotetradecane in a suitable solvent (e.g., ethanol or tert-butanol) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: A strong, non-nucleophilic base, such as potassium tert-butoxide, is added portion-wise to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period to ensure complete elimination.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with a nonpolar solvent like hexane. The organic layer is washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The resulting crude product is then purified by vacuum distillation.

Applications in Synthesis and Materials Science

This compound's terminal double bonds are reactive sites for a variety of chemical transformations, making it a valuable building block in organic synthesis and polymer science.

Synthesis of Bioactive Alkaloids

This compound has been utilized as a key starting material in the synthesis of several naturally occurring and biologically active pyridine alkaloids, including theonelladins C and D, niphatesine C, and xestamine D.[8] These applications highlight its importance in the construction of complex molecular architectures with potential therapeutic properties.

Polymer Chemistry

As an α,ω-diolefin, this compound can undergo polymerization reactions. It has been used in polymerization studies with catalysts such as aluminum triisobutyl-titanium tetrachloride.[8] Such reactions can lead to the formation of polymers with specific material properties.

Materials Science

Research has shown that this compound can be grafted onto hydrogenated B-doped silicon (100) surfaces, indicating its potential use in the modification and functionalization of semiconductor surfaces.[8]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 194. Characteristic fragmentation pattern of a long-chain alkene. | [4][5] |

| Infrared (IR) Spectroscopy | C-H stretching of sp2 carbons (~3075 cm-1), C=C stretching (~1640 cm-1), and out-of-plane C-H bending of terminal alkenes (~910 and 990 cm-1). | [3] |

Biological Relevance and Future Perspectives

While direct biological activity of this compound has not been extensively reported, some long-chain dienes have been noted for their potential anti-inflammatory effects.[10] Furthermore, dienes are structurally related to fatty acids, which play crucial roles in numerous biological processes. The ability to use this compound as a precursor for biologically active molecules suggests that its true potential in drug discovery may lie in its role as a versatile synthetic intermediate. Future research could explore the biological effects of this compound and its derivatives, potentially uncovering novel therapeutic applications.

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of this compound to its application in the creation of more complex molecules.

Caption: Synthesis and Application Workflow for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Tetradeca-1,13-diene | C14H26 | CID 30875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound(21964-49-8) MS spectrum [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Buy this compound | 21964-49-8 [smolecule.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Stereoisomers of 1,13-Tetradecadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 1,13-tetradecadiene, a diolefinic hydrocarbon. This document delves into the classification of its isomers, their physical and spectroscopic properties, and detailed methodologies for their synthesis.

Introduction to this compound and its Isomers

This compound is an organic compound with the chemical formula C₁₄H₂₆ and a molecular weight of 194.36 g/mol .[1] Its structure consists of a fourteen-carbon chain with two double bonds at the terminal positions. The presence of these double bonds gives rise to a variety of isomers, which can be broadly categorized into structural isomers and stereoisomers. Understanding the nuances of these isomers is critical in various fields, including pheromone research, polymer chemistry, and the synthesis of complex organic molecules.

Structural Isomers of Tetradecadiene

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For tetradecadiene, this primarily manifests as positional isomerism, where the location of the two double bonds along the carbon chain varies.

Positional Isomers

The systematic naming of these dienes indicates the starting carbon of each double bond. For instance, in this compound, the double bonds are between carbons 1 and 2, and carbons 13 and 14. Other examples of positional isomers include:

-

1,2-Tetradecadiene

-

1,3-Tetradecadiene

-

1,4-Tetradecadiene

-

...and so on.

The position of the double bonds significantly influences the chemical and physical properties of the molecule.

A logical diagram illustrating the relationship between the parent molecule and its isomer types is presented below.

Caption: Isomer classification for Tetradecadiene.

Stereoisomers of Tetradecadiene

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For tetradecadiene isomers with non-terminal double bonds, stereoisomerism is a key feature.

Geometric Isomers (E/Z Isomers)

Geometric isomerism arises due to restricted rotation around a double bond. The substituents on each carbon of the double bond can be on the same side (Z, from the German zusammen) or opposite sides (E, from the German entgegen). For a tetradecadiene with two internal double bonds, four geometric isomers are possible: (E,E), (E,Z), (Z,E), and (Z,Z).

For example, for a generic X,Y-tetradecadiene:

-

(E,E)-tetradeca-X,Y-diene

-

(E,Z)-tetradeca-X,Y-diene

-

(Z,E)-tetradeca-X,Y-diene

-

(Z,Z)-tetradeca-X,Y-diene

Data Presentation of Selected Tetradecadiene Isomers

The following table summarizes the available quantitative data for this compound and one of its positional isomers, 1,3-tetradecadiene.

| Property | This compound | 1,3-Tetradecadiene |

| CAS Number | 21964-49-8 | 39669-92-6 |

| Molecular Weight ( g/mol ) | 194.36 | 194.36 |

| Boiling Point (°C) | Not available | 257.1 at 760 mmHg |

| Density (g/cm³) | Not available | 0.782 |

| Refractive Index | Not available | 1.449 |

Experimental Protocols for the Synthesis of Tetradecadiene Isomers

The synthesis of specific tetradecadiene isomers often requires stereoselective methods to control the geometry of the double bonds. Below are detailed methodologies for the synthesis of (E,E), (E,Z), and (Z,Z) dienes, which can be adapted for various positional isomers of tetradecadiene.

Synthesis of (E,E)-1,3-Dienes via Palladium-Catalyzed Cross-Coupling

This protocol outlines a general method for the synthesis of (E,E)-1,3-dienes.[2]

Materials:

-

Aliphatic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Benzoquinone (BQ)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon atmosphere

Procedure:

-

To a dried reaction vessel, add the aliphatic acid (1.0 equiv), Pd(OAc)₂ (0.1 equiv), BQ (2.0 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the vessel with argon three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with EtOAc (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (E,E)-1,3-diene.

Synthesis of (E,Z)-1,3-Dienes via Ring-Closing Metathesis

This method can be adapted for the synthesis of macrocyclic (E,Z)-dienes.[3]

Materials:

-

A suitable enyne precursor

-

Grubbs first-generation catalyst

-

Dichloromethane (CH₂Cl₂)

-

Argon atmosphere

Procedure:

-

Dissolve the enyne precursor in degassed CH₂Cl₂ in a flame-dried flask under an argon atmosphere.

-

Add the Grubbs first-generation catalyst (typically 5-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the (E,Z)-diene.

Synthesis of (Z,Z)-1,4-Dienes via Polyacetylene Approach

This protocol is suitable for the synthesis of skipped (Z,Z)-1,4-dienes.[4]

Materials:

-

A suitable terminal alkyne

-

A suitable propargyl bromide

-

Copper(I) salt (e.g., CuI)

-

A suitable amine base (e.g., propylamine)

-

Lindlar's catalyst

-

Quinoline

-

Hexane

-

Hydrogen gas

Procedure: Step 1: C-C Bond Formation

-

To a solution of the terminal alkyne in a suitable solvent, add the copper(I) salt and the amine base.

-

Add the propargyl bromide dropwise at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC or GC-MS).

-

Work up the reaction by adding an aqueous solution of ammonium chloride and extracting with an organic solvent.

-

Dry, concentrate, and purify the resulting diyne by column chromatography.

Step 2: Stereoselective Semihydrogenation

-

Dissolve the purified diyne in hexane.

-

Add Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon) and stir vigorously.

-

Monitor the reaction progress carefully by GC-MS to ensure semihydrogenation to the (Z,Z)-diene without further reduction.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain the (Z,Z)-1,4-diene. Further purification may be performed if necessary.

An experimental workflow for a generic synthesis and analysis of a tetradecadiene isomer is depicted below.

Caption: Workflow for tetradecadiene isomer synthesis.

Spectroscopic Characterization

The identification and differentiation of tetradecadiene isomers heavily rely on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the connectivity of the carbon skeleton and the geometry of the double bonds. The coupling constants (J values) between vinylic protons in the ¹H NMR spectrum can distinguish between E (typically larger J values) and Z (typically smaller J values) isomers.[5]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help elucidate the structure, particularly the positions of the double bonds.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of C=C bonds (alkene stretches) and the out-of-plane bending vibrations of C-H bonds attached to the double bonds, which differ for cis and trans isomers.[6]

This guide provides a foundational understanding of the structural and stereoisomers of this compound. For more specific applications and in-depth analysis, consulting the primary literature is recommended.

References

- 1. Tetradeca-1,13-diene | C14H26 | CID 30875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Elusive Presence of 1,13-Tetradecadiene in Insect Chemical Communication: A Technical Guide

An exhaustive review of scientific literature and chemical databases reveals no definitive evidence for the natural occurrence of 1,13-tetradecadiene as a semiochemical in insects. While the vast and diverse world of insect chemical communication encompasses a wide array of hydrocarbons and their derivatives, this specific C14 diene has not been identified as a pheromone or any other type of signaling molecule within this class of organisms. This guide will, therefore, address the absence of this compound in the known insect semiochemical landscape and provide a comprehensive overview of a structurally related and well-documented C14 diene pheromone, (Z,E)-9,12-tetradecadienyl acetate, to illustrate the principles of insect pheromone science.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the methodologies and biological pathways associated with a representative C14 diene insect pheromone.

Part 1: The Search for this compound in Insects

Extensive searches of chemical ecology databases and peer-reviewed journals have failed to identify any insect species that produces or responds to this compound. While many insects utilize C14 compounds as pheromones, the specific double bond configuration of this compound does not appear to be a known signaling molecule in the studied species. Research in insect chemical communication is ongoing, and it is conceivable that this compound could be identified in the future. However, based on current knowledge, it is not a recognized component of insect semiochemistry.

Part 2: A Case Study on a Structurally Related C14 Diene: (Z,E)-9,12-Tetradecadienyl Acetate

To provide a relevant and detailed technical guide, we will focus on (Z,E)-9,12-tetradecadienyl acetate, a major sex pheromone component for numerous moth species, particularly those in the family Pyralidae, such as the almond moth (Cadra cautella) and the Indian meal moth (Plodia interpunctella).[1][2][3][4] This compound serves as a powerful attractant for males, mediating mating behavior.[1][2][3]

Quantitative Data on Pheromone Composition

The following table summarizes the typical composition of the sex pheromone blend of Cadra cautella, highlighting the prominence of (Z,E)-9,12-tetradecadienyl acetate.

| Pheromone Component | Chemical Formula | Typical Percentage in Blend | Biological Activity | Key References |

| (Z,E)-9,12-Tetradecadienyl acetate | C₁₆H₂₈O₂ | > 90% | Primary male attractant | [1][2][3] |

| (Z)-9-Tetradecenyl acetate | C₁₆H₃₀O₂ | < 10% | Synergist/minor component | [2] |

| (Z,E)-9,12-Tetradecadienal | C₁₄H₂₄O | Trace | Minor component | [4] |

| (Z,E)-9,12-Tetradecadienol | C₁₄H₂₆O | Trace | Minor component | [4] |

Experimental Protocols

The identification, quantification, and functional characterization of insect pheromones like (Z,E)-9,12-tetradecadienyl acetate involve a multi-step process combining analytical chemistry and electrophysiology.

Pheromone Gland Extraction and Volatile Collection

-

Objective: To obtain a sample of the pheromone from the insect.

-

Methodology:

-

Gland Extraction: The pheromone glands of virgin female moths are excised, typically at the peak of their calling (pheromone-releasing) behavior. The glands are then submerged in a small volume of a non-polar solvent, such as hexane, to extract the lipid-soluble pheromone components.

-

Aeration (Volatile Collection): Live, calling female moths are placed in a glass chamber, and purified air is passed over them. The effluent air, now carrying the volatile pheromone, is drawn through an adsorbent material (e.g., Porapak Q or Tenax) which traps the organic compounds. The trapped compounds are later eluted with a solvent.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify the chemical components of the pheromone extract.

-

Methodology:

-

The pheromone extract is injected into a gas chromatograph (GC) equipped with a capillary column. The different components of the extract are separated based on their volatility and interaction with the column's stationary phase.

-

The separated components then enter a mass spectrometer (MS), which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a chemical fingerprint that can be used to identify the compound by comparing it to libraries of known spectra.

-

Electrophysiological Analysis: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Objective: To identify which of the separated chemical components are biologically active (i.e., detected by the insect's antenna).[5][6][7][8]

-

Methodology:

-

The effluent from the GC column is split into two paths. One path goes to a standard GC detector (like a flame ionization detector, FID), while the other is directed over an excised insect antenna.[5]

-

Two electrodes are placed on the antenna to measure the electrical potential. When a biologically active compound from the GC effluent passes over the antenna, it elicits a response from the olfactory receptor neurons, resulting in a measurable change in the antennal potential (a depolarization).[5]

-

By aligning the signals from the FID and the EAD, researchers can pinpoint which specific chemical peaks in the chromatogram are detected by the insect.[5][6]

-

Biological Pathways

Pheromone Biosynthesis

The biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in moths is a modification of fatty acid metabolism.[2][9][10][11] The process is initiated by the production of palmitic acid (a C16 fatty acid). A series of enzymatic steps, including desaturation (creation of double bonds) and chain-shortening, leads to the final pheromone component.[1][2][12][13] A key enzyme in this process is a Δ12 desaturase, which introduces the second double bond.[1][2]

Pheromone Reception and Signal Transduction

The detection of pheromones by insects occurs in specialized sensory hairs on their antennae called sensilla.[14] Pheromone molecules enter the sensillum and are transported to the dendrites of olfactory receptor neurons (ORNs).[15] The binding of a pheromone molecule to a specific olfactory receptor (OR) on the ORN membrane triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential.[16][17][18] This electrical signal is then transmitted to the brain, where it is processed, ultimately leading to a behavioral response, such as flight towards the pheromone source.[14]

Conclusion

While this compound remains an unconfirmed player in the intricate world of insect chemical communication, the study of structurally similar C14 dienes like (Z,E)-9,12-tetradecadienyl acetate provides a robust framework for understanding the identification, biosynthesis, and perception of these vital semiochemicals. The experimental protocols and biological pathways detailed in this guide are fundamental to the field of chemical ecology and offer a solid foundation for future research, including the potential discovery of novel compounds like this compound in insects.

References

- 1. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ent.iastate.edu [ent.iastate.edu]

- 3. Tetradecadienyl acetates - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. peerj.com [peerj.com]

- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. researchgate.net [researchgate.net]

The Role of Tetradecadienes as Semiochemicals: A Technical Guide

An In-depth Examination of (Z,E)-9,11-Tetradecadienyl Acetate and its Analogs in Insect Communication

Introduction

Semiochemicals are chemical substances that convey information between organisms, playing a critical role in mediating interactions such as mate location, host selection, and predator avoidance. Within this broad class of compounds, pheromones facilitate communication between individuals of the same species. This technical guide provides a comprehensive overview of the role of a specific group of tetradecadiene derivatives as insect sex pheromones, with a primary focus on (Z,E)-9,11-tetradecadienyl acetate, a key semiochemical for numerous lepidopteran species, including the destructive tobacco cutworm, Spodoptera litura. While the specific isomer 1,13-tetradecadiene has limited documentation as an insect semiochemical, other isomers, particularly acetates, are of profound importance in insect chemical ecology.

This document, intended for researchers, scientists, and professionals in drug development and pest management, delves into the biosynthesis, mode of action, and experimental analysis of these vital semiochemicals. It presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of the core biological and experimental pathways.

Pheromone Composition and Biological Activity

The precise blend of chemical components in a pheromone is often crucial for its biological activity. In many moth species, the sex pheromone is a multicomponent mixture, with one major component and several minor ones that act synergistically to elicit a specific behavioral response in males.

Quantitative Analysis of Pheromone Blends

The following tables summarize the known pheromone composition for several Spodoptera species, highlighting the central role of tetradecadienyl acetate isomers. The ratios of these components can vary between geographically distinct populations of the same species.

Table 1: Sex Pheromone Composition of Spodoptera litura

| Compound | Abbreviation | Relative Amount (%) |

| (Z,E)-9,11-Tetradecadienyl acetate | Z9,E11-14:Ac | 80-90 |

| (Z,E)-9,12-Tetradecadienyl acetate | Z9,E12-14:Ac | 10-20 |

| (Z)-9-Tetradecenyl acetate | Z9-14:Ac | Trace |

| (Z)-11-Tetradecenyl acetate | Z11-14:Ac | Trace |

Data compiled from multiple studies. The exact ratios can vary.

Table 2: Sex Pheromone Composition of Spodoptera littoralis

| Compound | Abbreviation | Relative Amount (%) |

| (Z,E)-9,11-Tetradecadienyl acetate | Z9,E11-14:Ac | Major |

| (Z)-9-Tetradecenyl acetate | Z9-14:Ac | Minor |

| (E)-11-Tetradecenyl acetate | E11-14:Ac | Minor |

| Tetradecyl acetate | 14:Ac | Minor |

| (Z)-11-Tetradecenyl acetate | Z11-14:Ac | Minor |

| (Z,E)-9,12-Tetradecadienyl acetate | Z9,E12-14:Ac | Minor |

| (E,E)-10,12-Tetradecadienyl acetate | E10,E12-14:Ac | Trace (not always present) |

The term "Major" indicates the most abundant component, while "Minor" and "Trace" refer to progressively smaller quantities.[1]

Electroantennography (EAG) Response Data

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory sensory neurons to a particular chemical.

Table 3: Electroantennogram (EAG) Responses of Male Spodoptera littoralis to Pheromone Components

| Compound | EAG Response (mV, mean ± SD) |

| Synthetic Pheromone Blend | 2.0 ± 0.3 |

| (Z,E)-9,11-Tetradecadienyl acetate (I) | 1.54 ± 0.1 |

| (Z)-9-Tetradecenyl acetate (II) | 1.21 - 1.32 |

| (E)-11-Tetradecenyl acetate (III) | 1.21 - 1.32 |

| Tetradecyl acetate (IV) | 1.21 - 1.32 |

| (Z)-11-Tetradecenyl acetate (V) | 1.21 - 1.32 |

| (Z,E)-9,12-Tetradecadienyl acetate (VI) | 1.32 ± 0.09 |

Data from a study on S. littoralis, demonstrating the strong response to the major component and significant responses to minor components.[1]

Biosynthesis of Tetradecadienyl Acetate Pheromones

The biosynthesis of moth sex pheromones is a well-studied process that begins with common fatty acid precursors.[2][3] The production of tetradecadienyl acetates occurs in the pheromone gland of the female moth and involves a series of enzymatic steps.

The generalized biosynthetic pathway for (Z,E)-9,11- and (Z,E)-9,12-tetradecadienyl acetate is initiated from palmitic acid (16:Acid) or stearic acid (18:Acid). Key enzymatic reactions include desaturation to introduce double bonds, chain-shortening via limited β-oxidation, reduction of the fatty acyl precursor to an alcohol, and finally, acetylation to form the acetate ester.[2][3]

Pheromone Perception and Signal Transduction

The detection of pheromones by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensory neurons (OSNs) housed within long hair-like structures called sensilla trichodea on the antennae.[4] The signal transduction cascade converts the chemical signal into an electrical signal that is transmitted to the brain, ultimately leading to a behavioral response.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle. There, it is bound by a pheromone-binding protein (PBP), which solubilizes the hydrophobic pheromone and transports it to the dendrite of the OSN. The PBP-pheromone complex then interacts with a specific pheromone receptor (PR), which is a seven-transmembrane protein. This interaction is thought to trigger a conformational change in the PR, leading to the opening of an ion channel formed by the PR and its co-receptor, Orco. The resulting influx of ions depolarizes the neuron, generating a receptor potential that, if it reaches the threshold, triggers a train of action potentials that propagate along the axon to the antennal lobe of the brain.[3][5][6]

Experimental Protocols

The identification and characterization of insect pheromones rely on a suite of specialized experimental techniques. The following sections provide an overview of the key methodologies.

Pheromone Extraction and Analysis

The first step in identifying a pheromone is to extract it from the insect. This is typically done by excising the pheromone gland from calling female insects and extracting the contents with a suitable organic solvent like hexane.[7][8]

Protocol 1: Pheromone Gland Extraction

-

Insect Preparation: Use virgin female moths during their calling period (typically during the scotophase). Anesthetize the moths by chilling them.

-

Gland Excision: Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps and micro-scissors.

-

Solvent Extraction: Immediately place the excised glands into a small vial containing a minimal amount of high-purity hexane (e.g., 50-100 µL per gland).

-

Extraction Period: Allow the glands to soak for a period ranging from 30 minutes to several hours to ensure complete extraction of the pheromones.

-

Sample Storage: Transfer the hexane extract to a clean vial and store it at low temperatures (e.g., -20°C) under a nitrogen atmosphere to prevent degradation prior to analysis.

The crude extract is then analyzed to separate, identify, and quantify its components. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for this purpose.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Concentrate the hexane extract under a gentle stream of nitrogen. An internal standard may be added for quantitative analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a long, thin capillary column. The different components of the pheromone blend separate based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which allows for its identification by comparison to spectral libraries and authentic standards.

-

Quantification: The area of each peak in the gas chromatogram is proportional to the amount of that component in the mixture, allowing for the determination of the relative ratios of the pheromone components.

Electroantennography (EAG)

EAG is used to screen for biologically active compounds by measuring the response of the insect's antenna.

Protocol 3: Electroantennography (EAG) Assay

-

Antenna Preparation: Anesthetize a male moth and carefully excise an antenna at its base. Mount the antenna between two electrodes using a conductive gel.[9]

-

Stimulus Preparation: Prepare a series of dilutions of the test compounds (e.g., synthetic pheromone components) in a suitable solvent like paraffin oil. Apply a small amount of each dilution to a piece of filter paper.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the mounted antenna. The filter paper with the test compound is placed in a cartridge, and a puff of air is delivered through the cartridge into the main air stream, carrying the odorant to the antenna.

-

Data Recording: The electrical potential between the two electrodes is amplified and recorded. A negative voltage deflection upon stimulus delivery indicates an olfactory response. The amplitude of this deflection is measured.

-

Data Analysis: The responses to different compounds and concentrations are compared to a solvent control to determine which chemicals elicit a significant antennal response.[9]

The following diagram illustrates a typical experimental workflow for pheromone identification and characterization.

Conclusion

Tetradecadiene derivatives, particularly (Z,E)-9,11-tetradecadienyl acetate and its analogs, are pivotal semiochemicals in the life cycle of many economically important insect pests. A thorough understanding of their biosynthesis, perception, and the behavioral responses they elicit is fundamental for the development of innovative and environmentally benign pest management strategies. The methodologies outlined in this guide, from pheromone extraction and analysis to electrophysiological assays, represent the core techniques in the field of chemical ecology. The continued application and refinement of these methods will undoubtedly lead to new discoveries and more effective applications of semiochemicals in agriculture and public health.

References

- 1. Analytical studies of Spodopteralittoralis sex pheromone components by electroantennography and coupled gas chromatography-electroantennographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamical Modeling of the Moth Pheromone-Sensitive Olfactory Receptor Neuron within Its Sensillar Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pheromone transduction in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Genesis of a Signal: An In-depth Technical Guide to the Biosynthesis of 1,13-Tetradecadiene in Lepidoptera

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The intricate world of insect communication is largely governed by a silent language of chemical cues known as pheromones. Among these, the long-chain hydrocarbon 1,13-tetradecadiene serves as a critical, species-specific sex pheromone for various lepidopteran species, including several agricultural pests. Understanding the precise biosynthetic pathway of this molecule is paramount for the development of novel, environmentally benign pest management strategies, such as mating disruption and the targeted inhibition of pheromone production. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, integrating current research on fatty acid metabolism, desaturation, and a novel terminal step involving oxidative decarbonylation.

Core Biosynthetic Pathway: From Fatty Acid to Pheromone

The biosynthesis of this compound is a specialized metabolic pathway occurring within the pheromone glands of female moths. The pathway initiates with common fatty acid precursors and proceeds through a series of enzymatic modifications, including desaturation, reduction, and a final oxidative decarbonylation step to yield the C14 diene hydrocarbon.

Key Enzymatic Steps:

-

Fatty Acid Synthesis: The pathway begins with the de novo synthesis of a saturated fatty acid precursor, likely pentadecanoic acid (C15:0) or a closely related fatty acid. This process involves the multi-enzyme complex, fatty acid synthase (FAS).

-

Desaturation: The introduction of double bonds into the fatty acid chain is a critical step for creating the specific structure of the pheromone. The formation of a 1,13-diene likely involves a multifunctional desaturase. Research on the processionary moth, Thaumetopoea pityocampa, has identified a desaturase capable of performing a Δ13 desaturation, a key transformation for this pathway.[1] This enzyme would act on a 14-carbon fatty acyl-CoA to introduce a double bond at the 13th position. The introduction of the first double bond could occur via a separate desaturase or be a part of the multifunctional enzyme's activity.

-

Reduction to Aldehyde: The resulting dienoic fatty acyl-CoA is then reduced to the corresponding fatty aldehyde. This two-step process is catalyzed by a fatty acyl-CoA reductase (FAR).

-

Oxidative Decarbonylation: The final and crucial step in the formation of the hydrocarbon pheromone is the conversion of the C15 diene aldehyde to C14 diene. This is accomplished by an oxidative decarbonylase, a cytochrome P450 enzyme from the CYP4G family.[2][3] This enzyme cleaves the aldehyde group, releasing carbon dioxide and forming the final this compound pheromone.[2][3]

Quantitative Data Summary

Currently, specific quantitative data for the enzymes involved in the this compound biosynthetic pathway is limited in the published literature. However, data from related pathways provide a framework for expected enzyme kinetics. The following table summarizes the types of quantitative data that are critical for characterizing this pathway.

| Enzyme Class | Substrate(s) | Product(s) | Key Quantitative Parameters |

| Desaturase | C14 or C15 Acyl-CoA | Mono- or Di-unsaturated Acyl-CoA | Substrate specificity (Km, Vmax), Positional and Stereospecificity (% of different isomers) |

| Fatty Acyl Reductase (FAR) | Di-unsaturated C15 Acyl-CoA | Di-unsaturated C15 Aldehyde | Substrate specificity (Km, Vmax), Product yield |

| Oxidative Decarbonylase (CYP4G) | Di-unsaturated C15 Aldehyde | This compound, CO2 | Catalytic efficiency (kcat/Km), Product conversion rate |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of in vivo and in vitro techniques. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Labeling and Analysis of Pheromone Biosynthesis

Objective: To trace the incorporation of labeled precursors into this compound and its intermediates.

Materials:

-

Deuterium- or ¹³C-labeled fatty acid precursors (e.g., D- or ¹³C-pentadecanoic acid)

-

Virgin female moths of the target species

-

Micro-syringe

-

Hexane (GC grade)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Prepare a solution of the labeled fatty acid precursor in a suitable solvent (e.g., dimethyl sulfoxide).

-

Topically apply a small volume (e.g., 1 µL) of the labeled precursor solution to the pheromone gland of a virgin female moth.

-

Incubate the moth for a defined period (e.g., 4-6 hours) to allow for the metabolism of the precursor.

-

Excise the pheromone gland and extract the lipids with hexane.

-

Analyze the hexane extract by GC-MS.

-

Monitor the mass spectra for the incorporation of the isotopic label into this compound and potential fatty acid and aldehyde intermediates. The mass shift in the molecular ion and key fragments will indicate the incorporation of the label.[4][5][6]

Protocol 2: Heterologous Expression and Functional Characterization of Desaturases

Objective: To identify and characterize the desaturase(s) responsible for creating the 1,13-diene structure.

Materials:

-

Yeast expression system (e.g., Saccharomyces cerevisiae) or insect cell line (e.g., Sf9 cells)

-

Expression vector

-

Candidate desaturase genes cloned from the pheromone gland cDNA

-

Fatty acid substrates (e.g., myristic acid, pentadecanoic acid)

-

GC-MS for fatty acid analysis

Procedure:

-

Clone the full-length candidate desaturase genes into a suitable expression vector.

-

Transform the expression construct into the host system (yeast or insect cells).

-

Induce protein expression.

-

Supplement the culture medium with potential fatty acid substrates.

-

After incubation, extract the total fatty acids from the cells.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by GC-MS to identify the novel unsaturated products formed by the expressed desaturase.[7] The position of the double bonds can be determined by derivatization (e.g., with dimethyl disulfide) followed by MS analysis.

Protocol 3: Functional Characterization of CYP4G Oxidative Decarbonylase

Objective: To confirm the role of a candidate CYP4G enzyme in the conversion of a diene aldehyde to this compound.

Materials:

-

Insect cell expression system (e.g., Sf9 cells with baculovirus)

-

Expression vector containing the candidate CYP4G gene and a NADPH-cytochrome P450 reductase (CPR)

-

Synthesized diene aldehyde substrate (e.g., (Z)-1,13-pentadecadienal)

-

Microsome isolation buffer

-

NADPH

-

GC-MS for hydrocarbon analysis

Procedure:

-

Co-express the candidate CYP4G and its redox partner, CPR, in insect cells using a baculovirus system.[3][8]

-

Harvest the cells and prepare microsomal fractions by differential centrifugation.

-

Incubate the microsomal preparation with the synthesized diene aldehyde substrate in the presence of NADPH.

-

Extract the reaction products with hexane.

-

Analyze the hexane extract by GC-MS to detect the formation of this compound.[3][9]

Protocol 4: Gene Silencing via RNA Interference (RNAi)

Objective: To confirm the in vivo function of candidate biosynthesis genes by knocking down their expression.

Materials:

-

Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., desaturase, FAR, or CYP4G)

-

Control dsRNA (e.g., GFP)

-

Micro-injection setup

-

Female moth pupae or adults

-

GC-MS for pheromone analysis

Procedure:

-

Synthesize dsRNA targeting a specific region of the candidate gene.

-

Inject the dsRNA into the hemocoel of late-stage pupae or newly emerged adult females.

-

As a control, inject a separate group of insects with a non-specific dsRNA.

-

Allow the insects to develop to sexual maturity.

-

Extract and quantify the pheromone from the treated and control insects using GC-MS.

-

A significant reduction in the titer of this compound in the insects treated with the target dsRNA compared to the controls confirms the gene's role in the biosynthetic pathway.

Visualizing the Pathway and Workflows

To provide a clear and concise representation of the biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound in Lepidoptera.

References

- 1. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]

- 6. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,13-Tetradecadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,13-tetradecadiene, a long-chain diene of interest in various chemical research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₂₆, with a molecular weight of 194.36 g/mol . Its structure, featuring two terminal double bonds separated by a ten-carbon aliphatic chain, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 2H | -CH=CH₂ |

| ~4.9 | m | 4H | -CH=CH ₂ |

| ~2.0 | m | 4H | -CH ₂-CH=CH₂ |

| ~1.3 | m | 16H | -(CH ₂)₈- |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~139 | -C H=CH₂ |

| ~114 | -CH=C H₂ |

| ~34 | -C H₂-CH=CH₂ |

| ~29 | -(C H₂)₈- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch (vinyl) |

| ~2925, ~2854 | Strong | C-H stretch (alkane) |

| ~1641 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | -CH₂- bend (scissoring) |

| ~991, ~909 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 194 | Low | [M]⁺ (Molecular Ion) |

| 165 | Moderate | [M - C₂H₅]⁺ |

| 137 | Moderate | [M - C₄H₇]⁺ |

| 123 | Moderate | [M - C₅H₁₀]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Very High | [C₄H₇]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution into a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-10 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the spectrometer used.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-150 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

As this compound is a liquid, no specific sample preparation is required for ATR analysis.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a non-polar capillary column is suitable.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 35-300.

-

Source Temperature: 200-250 °C.

-

-

Data Acquisition:

-

Acquire the mass spectrum, recording the relative abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing the necessary spectroscopic data and methodologies for its unambiguous identification and characterization.

thermal stability and degradation of 1,13-tetradecadiene

An In-Depth Technical Guide to the Thermal Stability and Degradation of 1,13-Tetradecadiene

Disclaimer

Introduction

This compound (C₁₄H₂₆) is a long-chain hydrocarbon featuring terminal double bonds.[1][2][3] Its structure makes it a valuable monomer for specialty polymer synthesis and a potential building block in various chemical applications. Understanding the thermal stability and degradation profile of this compound is critical for determining its processing parameters, storage conditions, and suitability for applications where it may be subjected to elevated temperatures. This guide summarizes the known properties of this compound and provides a theoretical framework for its thermal analysis, including potential degradation mechanisms and standardized experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for setting the initial parameters in thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆ | [1][2][3] |

| Molecular Weight | 194.36 g/mol | [1][3] |

| CAS Number | 21964-49-8 | [1][2] |

| Boiling Point | 131 °C @ 17 mmHg | [1] |

| Density | 0.849 g/mL at 25 °C | [1] |

| Refractive Index | n²⁰/D 1.443 | [1] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [4] |

| Appearance | Liquid |

Thermal Stability and Analysis